molecular formula C22H30O6Si B14362240 (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone CAS No. 94279-21-7

(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone

Cat. No.: B14362240
CAS No.: 94279-21-7
M. Wt: 418.6 g/mol
InChI Key: QOURFRLITHOGFC-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone: is a chemical compound with the molecular formula C22H30O6Si and a molecular weight of 418.5555 g/mol . This compound is known for its unique structure, which combines a hydroxyphenyl group with a triethoxysilylpropoxyphenyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone typically involves the reaction of 2-hydroxybenzophenone with 3-(triethoxysilyl)propyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In biological and medical research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules. Its ability to undergo various chemical modifications makes it a versatile tool in drug discovery and development .

Industry: Industrially, this compound is used in the production of advanced materials, including coatings, adhesives, and sealants. Its silyl group provides excellent adhesion properties, making it suitable for use in high-performance applications .

Mechanism of Action

The mechanism of action of (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone involves its ability to interact with various molecular targets through its hydroxy and silyl groups. The hydroxy group can form hydrogen bonds with biological molecules, while the silyl group can undergo hydrolysis to form silanols, which can further react with other functional groups. These interactions enable the compound to exert its effects in various chemical and biological processes .

Comparison with Similar Compounds

Uniqueness: (2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone is unique due to the presence of both hydroxy and silyl groups in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .

Properties

CAS No.

94279-21-7

Molecular Formula

C22H30O6Si

Molecular Weight

418.6 g/mol

IUPAC Name

(2-hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone

InChI

InChI=1S/C22H30O6Si/c1-4-26-29(27-5-2,28-6-3)17-11-16-25-21-15-10-8-13-19(21)22(24)18-12-7-9-14-20(18)23/h7-10,12-15,23H,4-6,11,16-17H2,1-3H3

InChI Key

QOURFRLITHOGFC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2O)(OCC)OCC

Origin of Product

United States

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